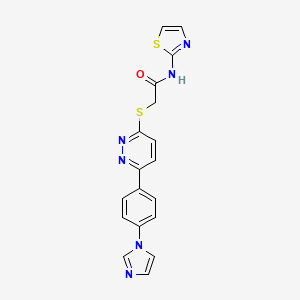

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6OS2/c25-16(21-18-20-8-10-26-18)11-27-17-6-5-15(22-23-17)13-1-3-14(4-2-13)24-9-7-19-12-24/h1-10,12H,11H2,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJNYLMURKVCPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyridazine Core: Starting with a suitable pyridazine precursor, the core structure is often synthesized through cyclization reactions.

Introduction of the Imidazole Group: The imidazole moiety is introduced via nucleophilic substitution reactions, often using imidazole derivatives and appropriate leaving groups.

Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under basic conditions.

Acetamide Formation: The final step involves the acylation of the thiazole ring with an acetic acid derivative to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole or pyridazine rings, potentially altering their electronic properties.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole or pyridazine derivatives.

Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is explored for its therapeutic potential. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole and pyridazine rings can bind to enzymes or receptors, potentially inhibiting their activity. The thioether and acetamide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

- Heterocyclic Core : The target compound’s pyridazine core is distinct from benzothiazole (6a–b) or benzimidazole (9c) scaffolds. Pyridazine’s electron-deficient nature may influence π-π stacking or hydrogen bonding in target interactions .

- Substituent Effects : The 4-(imidazol-1-yl)phenyl group in the target compound contrasts with bromophenyl (9c, ) or alkoxybenzothiazole (6a–b) substituents. Imidazole’s basicity and hydrogen-bonding capacity could enhance CNS permeability or enzyme inhibition .

Structure-Activity Relationship (SAR) Insights

- Anticonvulsant Activity : Derivatives with benzothiazole cores (6a–b) showed moderate activity, but pyridazine-based compounds may offer improved blood-brain barrier penetration due to reduced polarity .

- Antimicrobial Potency : Halogenated aryl groups (e.g., bromo in 9c and ) enhance activity by increasing lipophilicity and membrane disruption. The target compound lacks halogens, which may limit its antimicrobial efficacy unless compensated by imidazole’s interactions .

- Enzyme Binding : Triazole- and thiazole-containing analogues (9c, ) demonstrated strong docking to α-glucosidase and microbial enzymes, suggesting the target compound’s thiazole and imidazole groups could similarly target hydrolytic or redox-active sites .

Biological Activity

The compound 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its anti-tumor and anti-microbial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the preparation of imidazole and pyridazine intermediates, followed by their coupling through a thiol linkage to form the final product. Optimization of reaction conditions is crucial for maximizing yield and purity, often employing techniques such as chromatography and crystallization .

The biological activity of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole and pyridazine rings facilitate binding to these targets, while the thiazole moiety enhances the compound's pharmacological profile by improving cell membrane permeability .

Anti-Tumor Activity

Recent studies have indicated that compounds similar to 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide exhibit significant anti-cancer properties. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro assays revealed that certain thiazole-containing compounds achieved IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines .

Anti-Microbial Activity

Research has also explored the compound's potential as an anti-microbial agent. A series of derivatives were tested against Mycobacterium tuberculosis, with some exhibiting IC50 values between 1.35 and 2.18 μM, suggesting strong anti-tubercular activity . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies have highlighted the efficacy of thiazole-based compounds in clinical settings:

- Anti-Cancer Efficacy : A study on thiazole derivatives showed that one compound significantly reduced tumor size in xenograft models, demonstrating its potential for further development as an anti-cancer drug.

- Tuberculosis Treatment : Another study focused on the anti-tubercular activity of substituted derivatives, confirming their ability to inhibit Mycobacterium tuberculosis growth effectively while maintaining low cytotoxicity against human cells .

Data Tables

| Compound Name | Structure | IC50 (μM) | Target |

|---|---|---|---|

| Compound A | Structure A | 1.35 | M. tuberculosis |

| Compound B | Structure B | 1.98 | Cancer Cells |

| Compound C | Structure C | 3.73 | Cancer Cells |

Q & A

Q. Q: What strategies can improve the synthetic yield of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide?

A: Key factors include solvent selection (e.g., acetone or ethanol for solubility), catalyst use (e.g., K₂CO₃ for thiol coupling reactions), and temperature control (reflux at 80–100°C). For example, analogous acetamide derivatives achieved 45–72% yields via stepwise coupling of pyridazine/thiazole intermediates under inert atmospheres . Purification via recrystallization (ethanol/water mixtures) and characterization by ¹H/¹³C NMR and IR ensure structural fidelity.

Basic Research: Structural Characterization

Q. Q: Which spectroscopic methods are critical for confirming the structure of this compound?

A: Multinuclear NMR (¹H, ¹³C) identifies proton environments and carbon frameworks, particularly the imidazole (δ 7.5–8.5 ppm) and thiazole (δ 2.5–3.5 ppm) moieties. IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C-S at ~650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity (>95%) .

Advanced Research: Computational Modeling

Q. Q: How can DFT calculations predict the reactivity of this compound in biological systems?

A: B3LYP/SDD methods optimize molecular geometry and calculate bond angles (e.g., C1-C2-C3: 121.4°, C4-N7-C8: 112.3°) to identify electrophilic/nucleophilic sites. HOMO-LUMO analysis predicts charge distribution, aiding in understanding interactions with enzymes (e.g., acetylcholinesterase) or DNA. Docking simulations (AutoDock Vina) can model binding affinities to target proteins .

Advanced Research: Mechanistic Studies

Q. Q: What mechanistic insights explain contradictory biological activity data across similar compounds?

A: Variations in substituents (e.g., fluorophenyl vs. bromophenyl on thiazole) alter steric/electronic profiles, affecting target binding. For example, 4-bromophenyl derivatives (e.g., compound 9c) showed enhanced anticancer activity due to increased lipophilicity and π-π stacking, while methoxy groups reduced potency by destabilizing hydrogen bonds. Comparative SAR studies and MD simulations resolve such discrepancies .

Advanced Research: Synthetic Challenges

Q. Q: How can side reactions during thioacetamide formation be mitigated?

A: Competing oxidation of thiol intermediates to disulfides can be suppressed using argon atmospheres and reducing agents (e.g., DTT). Monitoring reaction progress via TLC (ethyl acetate/hexane, 3:1) and quenching with ice-cold water minimizes byproducts. For example, controlled pH (7–8) during thiourea coupling prevents decomposition .

Basic Research: Biological Screening

Q. Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

A: Standard assays include:

- Antimicrobial: Broth microdilution (MIC against S. aureus or E. coli).

- Anticancer: MTT assay (IC₅₀ in HeLa or MCF-7 cells).

- Enzyme inhibition: Ellman’s method for acetylcholinesterase (AChE) inhibition.

Positive controls (e.g., doxorubicin for cancer, galantamine for AChE) validate results. EC₅₀ values <10 µM indicate high potency .

Advanced Research: Stability and Degradation

Q. Q: How does pH affect the stability of the thioacetamide linkage?

A: The thioether bond (C-S) is prone to hydrolysis under acidic (pH <3) or alkaline (pH >10) conditions. Accelerated stability studies (40°C/75% RH) with HPLC monitoring show >90% integrity at pH 5–7 over 30 days. Formulation with cyclodextrins or PEGylation enhances shelf life .

Advanced Research: Data Contradiction Analysis

Q. Q: How to reconcile conflicting cytotoxicity data between computational predictions and experimental results?

A: Discrepancies often arise from oversimplified docking models (e.g., rigid vs. flexible protein structures). Validate predictions with experimental assays (e.g., SPR for binding kinetics) and adjust computational parameters (e.g., solvation effects in MD simulations). For instance, false negatives may occur if tautomeric forms (imidazole ↔ imidazolium) are not modeled .

Basic Research: Solubility Enhancement

Q. Q: What formulation strategies improve aqueous solubility for in vivo studies?

A: Co-solvents (DMSO:PBS, 1:9), micellar encapsulation (Poloxamer 407), or salt formation (hydrochloride) enhance solubility. For example, PEGylated analogs of thiazole-acetamide derivatives achieved >2 mg/mL solubility, enabling intravenous administration in murine models .

Advanced Research: Metabolic Profiling

Q. Q: What metabolites are expected from hepatic degradation of this compound?

A: Phase I metabolism (CYP3A4/2D6) likely oxidizes the imidazole ring to hydroxylated derivatives, while Phase II conjugation (glucuronidation) targets the thioacetamide sulfur. LC-MS/MS analysis of rat plasma identifies primary metabolites, such as sulfoxide and N-acetylcysteine adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.